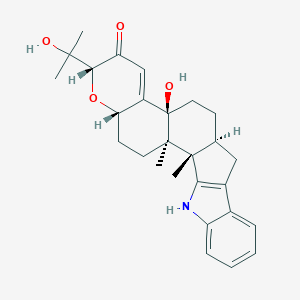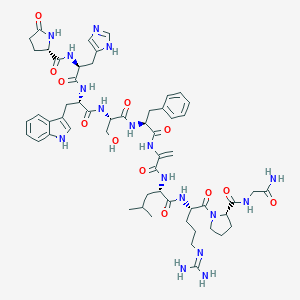
2-(Trifluoromethoxy)benzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Trifluoromethoxy)benzyl chloride often involves complex reactions under specific conditions. For example, the synthesis of 2,2,2-trifluoroethoxy aromatic heterocycles demonstrates an alternative leaving group for hydrolytically unstable heteroaryl chlorides, highlighting the reactivity and stability of trifluoromethoxy-related groups in chemical synthesis (Fisher et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, has been determined by X-ray crystallography, offering insights into the arrangement of the trifluoromethyl group and its influence on the overall structure (Wei-Fa Yu et al., 2004).
Chemical Reactions and Properties
The reactivity of the trifluoromethoxy group in chemical reactions is notable, especially in the context of its potential to serve as an alternative leaving group for SNAr reactions. This reactivity underpins the synthesis of various organic compounds and facilitates complex chemical transformations (E. Fisher et al., 2018).
Physical Properties Analysis
Although specific data on 2-(Trifluoromethoxy)benzyl chloride were not found, the physical properties of related trifluoromethyl compounds suggest that the trifluoromethoxy group can significantly impact the solubility, stability, and overall physical characteristics of organic molecules.
Chemical Properties Analysis
The chemical properties of compounds containing the trifluoromethoxy group, such as improved shelf stability and reactivity towards nucleophiles, highlight the importance of this functional group in synthesizing stable and reactive intermediates for further chemical reactions (E. Fisher et al., 2018).
Scientific Research Applications
Chemical Synthesis and Catalysis
One significant area of application for compounds similar to 2-(Trifluoromethoxy)benzyl chloride is in chemical synthesis and catalysis. Trifluoromethyl groups, similar to the one present in 2-(Trifluoromethoxy)benzyl chloride, are particularly valued for their electronegativity and ability to influence the chemical behavior of molecules. The synthesis of such compounds often involves complex catalytic processes that are crucial for developing pharmaceuticals, agrochemicals, and materials science. Studies have detailed the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) in forming C–CF3 bonds, showcasing the importance of trifluoromethylated compounds in enhancing molecular properties for various applications (Chachignon, Guyon, & Cahard, 2017).
Environmental and Microbial Resistance Studies
Research on benzalkonium chlorides (BACs), which share a functional similarity to 2-(Trifluoromethoxy)benzyl chloride in terms of being used in antimicrobial applications, has shed light on their environmental persistence and the development of microbial resistance. These studies are critical for understanding how widespread use of antimicrobial agents can impact microbial ecosystems and resistance patterns, providing insights into managing and regulating chemical use in consumer products to prevent environmental contamination and resistance buildup (Pereira & Tagkopoulos, 2019).
Material Science and Nanotechnology
Compounds with structures similar to 2-(Trifluoromethoxy)benzyl chloride are also explored in material science and nanotechnology. For example, benzene-1,3,5-tricarboxamide derivatives have been utilized in the development of nanometer-sized structures and polymer processing. These materials have potential applications ranging from electronics to biomedical fields, highlighting the versatility of compounds that can self-assemble into ordered structures (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
“2-(Trifluoromethoxy)benzyl chloride” is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-(chloromethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDTWNEZOBSBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405296 |
Source


|
| Record name | 2-(Trifluoromethoxy)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzyl chloride | |
CAS RN |
116827-40-8 |
Source


|
| Record name | 2-(Trifluoromethoxy)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116827-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)









